molecular formula C14H9ClF3NO B1607101 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 3830-64-6

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B1607101
CAS RN: 3830-64-6
M. Wt: 299.67 g/mol
InChI Key: DKZLZABIBVKBRJ-UHFFFAOYSA-N
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Description

“3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide” is represented by the linear formula C15H11ClF3NO2 . The molecular weight of the compound is 329.709 .

Scientific Research Applications

Synthesis and Crystal Structure

  • One-Pot Synthesis of Arylbenzoxazole Derivatives : Utilizing 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide analogs for the synthesis of arylbenzoxazole derivatives through copper-catalyzed reactions, providing a method with clean reaction conditions and good yields (Miao et al., 2015).
  • Crystal Structure Analysis : Research on the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides, contributing to the understanding of molecular configurations and interactions in these compounds (Suchetan et al., 2016).

Biological Applications

  • Mosquito Development Inhibition : Certain benzamides, akin to 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide, demonstrated significant effectiveness in inhibiting mosquito development, suggesting potential use in controlling mosquito populations (Schaefer et al., 1978).
  • Antitumour Properties : Studies have shown that certain benzamides structurally related to 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide exhibit antitumor activity, highlighting their potential in cancer treatment (Ji et al., 2018).
  • Antimicrobial and Antifungal Activities : Benzamide derivatives, including those similar to 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide, have been investigated for their antimicrobial and antifungal properties, indicating potential applications in infection control (Limban et al., 2011).

Electronic and Structural Properties

  • Electronic and Dielectric Properties : Studies on chlorinated phenyl benzamides, related to 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide, have been conducted to understand their electronic structure and dielectric properties, which could have implications in materials science (Sreepad, 2016).

properties

IUPAC Name

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLZABIBVKBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304117
Record name 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

CAS RN

3830-64-6
Record name NSC164262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164262
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-BENZOTOLUIDIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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